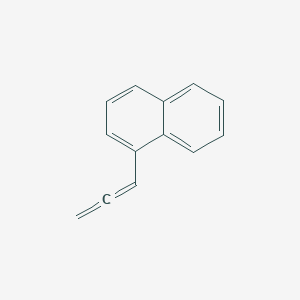

Naphthalene, 1-(1,2-propadienyl)-

Description

Structure

3D Structure

Properties

CAS No. |

57188-70-2 |

|---|---|

Molecular Formula |

C13H10 |

Molecular Weight |

166.22 g/mol |

InChI |

InChI=1S/C13H10/c1-2-6-11-8-5-9-12-7-3-4-10-13(11)12/h3-10H,1H2 |

InChI Key |

UIJSOWJOQLJWBE-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1,2 Propadienyl Naphthalene and Analogs

Strategies for Allene (B1206475) Moiety Formation

The construction of the allene functional group is the cornerstone of synthesizing 1-(1,2-propadienyl)naphthalene. Various strategies have been developed to achieve this, primarily involving the manipulation of propargylic compounds.

Propargylic Precursor Transformations

Propargylic compounds, which feature a triple bond adjacent to a carbon atom bearing a leaving group or a reactive site, are common and versatile precursors for allene synthesis. These transformations often involve rearrangement or reduction reactions.

Reductive cross-coupling reactions provide a powerful tool for the synthesis of multisubstituted allenes from propargylic acetates. An innovative approach involves a nickel-catalyzed reductive cross-coupling of propargylic acetates with chlorosilanes. This method is distinguished by its mild reaction conditions, high chemo- and regioselectivity, and broad substrate scope, yielding a variety of silyl-substituted allenes researchgate.net. The utility of this methodology can be extended to the use of chlorogermane and chlorostannane, facilitating the synthesis of allenes substituted with germanium or tin researchgate.net.

Electrochemistry offers an alternative reductive strategy. Electrochemically driven redox events can facilitate the cleavage of the C-O bond in alcohol derivatives, which is often thermodynamically challenging researchgate.net. An electroreductive palladium-catalyzed conversion of propargylic acetates to allenes has been demonstrated, showcasing the potential of electrochemical methods in allene synthesis researchgate.net.

The isomerization of alkynes to allenes through a formal 1,3-hydrogen shift is a direct and atom-economical method. nih.gov Classically, this transformation requires strong bases like n-butyl lithium or alkali metal amides to deprotonate the weakly acidic propargylic C-H bond nih.gov. The resulting propargyl anion undergoes rearrangement to the more stable allenyl anion, which is then protonated to yield the allene.

This base-catalyzed 1,3-prototropic rearrangement is a well-established method for the synthesis of allenes from propargyl compounds researchgate.net. The reaction is driven by the relative thermodynamic stabilities of the isomeric hydrocarbons. In many cases, especially with terminal alkynes, the allene is the thermodynamically favored product knv.de. The choice of base and reaction conditions can influence the selectivity of the isomerization, particularly when competing rearrangements to other isomeric alkynes are possible knv.de. For instance, the presence of a hydroxyl group in the molecule can direct the base to the closer propargylic protons, influencing the regioselectivity of the deprotonation knv.de.

It is noteworthy that in some cases, such as the oxidation of homopropargylic alcohols, the initially formed terminal propargyl ketone can be difficult to isolate as it readily isomerizes to the corresponding allenyl ketone, even without the addition of a strong base knv.de.

Table 1: Examples of Base-Promoted Isomerization of Propargylic Compounds

| Propargylic Precursor | Base | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Terminal Alkynes | Potassium tert-butoxide | DMSO | 1,2-Dienes | High | knv.de |

| Propargyl Ethers | Potassium tert-butoxide | Not Specified | Allenyl Ethers | Not Specified | ingentaconnect.com |

| Propargylamines | Not Specified | Not Specified | Allenylamines | Not Specified | researchgate.net |

The propargyl Claisen rearrangement is a powerful and reliable method for the synthesis of functionalized allenes. rsc.orgrsc.org This reaction involves a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of propargyl vinyl ethers, which are typically prepared from propargyl alcohols. rsc.orgrsc.org The rearrangement proceeds under thermal conditions and is generally irreversible, leading to the formation of α-allenic carbonyl compounds. rsc.org The degree and pattern of substitution on the propargyl vinyl ether can significantly impact the reaction's outcome rsc.org.

A notable application of this rearrangement is in the diastereoselective synthesis of α-allene quaternary centers. For example, treatment of a 2-O-propargyl enone with a Grignard reagent can generate a magnesium-chelate intermediate. This chelation can activate a subsequent organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, leading to the formation of an α-allene ketone with high diastereoselectivity acs.org.

The Johnson-Claisen rearrangement, a variation of the Claisen rearrangement, utilizes propargylic alcohols and orthoesters to produce allenyl esters. This protocol, while robust, is less commonly used than other methods for allene synthesis orgsyn.org. The reaction involves heating the propargylic alcohol with an excess of an orthoester in the presence of a catalytic amount of a weak acid, such as propionic acid orgsyn.org.

Table 2: Key Features of Propargyl Claisen Rearrangement for Allene Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement | rsc.orgrsc.org |

| Starting Material | Propargyl Vinyl Ethers | rsc.orgrsc.org |

| Product | Functionalized Allenes (e.g., α-allenic aldehydes, ketones) | rsc.orgrsc.org |

| Key Advantage | Provides access to functionalized allenes and can be used to create complex molecular architectures. | rsc.orgacs.org |

Transition Metal-Catalyzed Allene Synthesis

Transition metal catalysis offers a versatile and efficient platform for the synthesis of allenes, often with high levels of control over regioselectivity and stereoselectivity. Palladium, in particular, has emerged as a highly effective catalyst for these transformations.

Palladium catalysts are widely employed in the synthesis of allenes from propargylic precursors. One common approach involves the cross-coupling of propargyl acetates with organoaluminum reagents. For instance, the use of a Pd(PPh₃)₂Cl₂/Ph₃P catalyst system in the presence of K₂CO₃ facilitates the reaction between propargyl acetates and an organoaluminum reagent to produce tri- or tetrasubstituted allenes in good to excellent yields and with high regioselectivity organic-chemistry.org.

Another palladium-catalyzed method is the hydrogen-transfer reaction of propargylic amines. In this process, various propargylic amines can be converted to the corresponding allenes in good yields using a palladium catalyst in the presence of a suitable phosphine (B1218219) ligand, such as (C₆F₅)₃P. organic-chemistry.orgacs.org This method allows propargylic amines to be used as allenyl anion equivalents organic-chemistry.orgacs.org.

Furthermore, palladium catalysis can be utilized in the kinetic resolution of racemic propargylic alcohols to produce enantioenriched tetrasubstituted allenes. This co-catalysis of palladium and a Brønsted acid, in the presence of a chiral ligand, enables the efficient synthesis of chiral allenes semanticscholar.org.

A multicomponent coupling reaction involving propargyl carbonates, aryl iodides, and diboron species, catalyzed by palladium, provides another route to allenes. This reaction is believed to proceed through allenyl boronic acid or allenyl-Bpin intermediates acs.org.

Table 3: Overview of Palladium-Catalyzed Routes to Allenes

| Reaction Type | Propargylic Precursor | Reagent/Co-catalyst | Catalyst System | Product | Reference |

|---|---|---|---|---|---|

| Cross-Coupling | Propargyl Acetates | Organoaluminum Reagent | Pd(PPh₃)₂Cl₂/Ph₃P | Tri- or Tetrasubstituted Allenes | organic-chemistry.org |

| Hydrogen-Transfer | Propargylic Amines | - | Pd₂(dba)₃·CHCl₃/(C₆F₅)₃P | Allenes | organic-chemistry.orgacs.org |

| Kinetic Resolution | Propargylic Alcohols | Brønsted Acid | Palladium/Chiral Ligand | Enantioenriched Tetrasubstituted Allenes | semanticscholar.org |

| Multicomponent Coupling | Propargyl Carbonates | Aryl Iodide, Diboron Species | Palladium/Copper | Allenes | acs.org |

Copper-Mediated Enantioselective Semireduction of Enynes

Copper-catalyzed reactions have become a significant tool in modern organic synthesis for the functionalization of 1,3-enynes, which are versatile and readily available substrates. These reactions can produce densely functionalized and enantioenriched products. Specifically, the 1,2-hydrocupration of an enyne, using an in-situ generated copper hydride species, can lead to a propargyl-copper intermediate. This step is often enantio-determining. While direct semireduction to form allenes is a specific application, related hydrofunctionalization reactions showcase the utility of copper catalysis. For instance, the copper-catalyzed borylative 1,2-functionalization of 1,3-enynes with aldimines has been developed to produce homopropargylic amines with excellent diastereo- and enantiocontrol. Such copper-mediated transformations are advantageous due to the abundance and low toxicity of copper compared to other transition metals.

A general representation of a copper-catalyzed hydrofunctionalization of a 1,3-enyne is shown below, highlighting the formation of a key intermediate that could lead to allene products under appropriate conditions.

| Catalyst System | Ligand | Substrate | Product Type | Selectivity |

| Copper(I) complex | Chiral Ligand (e.g., Tol-BINAP) | 1,3-Enyne | Chiral Allene/Propargyl derivative | High Enantioselectivity |

| [Cu(bipy)PPh3Br] | bipy/PPh3 | Vinyl Iodide / Alkyne | 1,3-Enyne | Good to Excellent Yields |

| [Cu(phen)(PPh3)2]NO3 | phen/PPh3 | Challenging Substrates | 1,3-Enyne | High Efficiency |

Chromium-Catalyzed Asymmetric Functionalization of 1,3-Enynes

The stereoselective 1,4-functionalization of 1,3-enynes is a powerful method for generating valuable chiral allene derivatives. A notable advancement in this area is the merger of photoredox and chromium catalysis to achieve a three-component asymmetric radical 1,4-functionalization of 1,3-enynes. This dual catalytic system allows for the simultaneous construction of two C–C bonds, yielding chiral α-allenols that possess both a stereogenic center and a stereogenic axis.

This method operates in a redox-neutral manner, avoiding the need for external reductants. The reaction demonstrates a broad substrate scope and good functional group compatibility, providing efficient access to valuable chiral allenols from readily available starting materials. Mechanistic studies indicate that the reaction proceeds through a radical-involved pathway. Another approach involves the diastereoselective 1,2-difunctionalization of 1,3-enynes by combining a photoexcited Hantzsch ester with chromium co-catalysis to furnish highly valuable homopropargylic alcohols.

| Catalysis Type | Reaction | Key Features | Product |

| Dual Photoredox/Chromium | Asymmetric 1,4-dialkylation of 1,3-enynes | Redox-neutral, three-component, simultaneous control of axial and central chirality. | Chiral α-allenols |

| Photoexcited Hantzsch Ester/Chromium | Regio- and diastereoselective 1,2-dialkylation of 1,3-enynes | No external photocatalyst or metal reductants needed. | Homopropargylic alcohols |

Radical-Mediated Allene Generation

Radical transformations provide a powerful and complementary approach to traditional methods for allene synthesis. The generation of allenes from 1,3-enynes via radical pathways typically involves the addition of a radical to the C-C double bond of the enyne. This addition forms a propargylic radical species, which is in resonance with an allenyl radical. Subsequent reaction of this intermediate leads to the final allene product.

Historically, propargylic radicals were considered to have low reactivity, but it has been shown that they can be effectively trapped, making 1,3-enynes excellent substrates for allene synthesis. Copper catalysis is often employed in these radical reactions. For instance, a dual photoredox/copper catalysis system can be used where alkyl bis(catecholato)silicates release alkyl radicals under blue light irradiation, which then react with carbonyl-activated 1,3-enynes to form 1,2-allenyl ketones. Another example involves a three-component radical reaction catalyzed by copper, which can regioselectively synthesize CF3-substituted allenyl nitriles under mild conditions. The self-reaction of resonantly stabilized free radicals, such as the cyclopentadienyl radical, has also been identified as a pathway to form the naphthalene (B1677914) core at high temperatures.

Photochemical Approaches to Allenes

Photochemistry offers unique pathways for the synthesis and manipulation of allenes. One method involves the photochemical generation of allenylidenes from cyclopropanated phenanthrenes. This approach has been reported for generating the parent allenylidene in solution, with the potential to be extended to other substituted allenylidenes. The process involves the photolysis of precursors like 1-vinylidene-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene.

Another significant photochemical strategy is the deracemization of allenes. Trisubstituted allenes have been successfully deracemized using visible light (λ=420 nm) and a chiral triplet sensitizer (B1316253) as a catalyst. This process can achieve high enantiomeric excess (86–98% ee). The mechanism is believed to involve the selective formation of a complex between one enantiomer of the allene and the chiral sensitizer through hydrogen bonding, followed by an efficient energy transfer that facilitates racemization of that enantiomer, thereby enriching the other. This method allows for the conversion of axial chirality in allenes into point chirality through subsequent reactions like Diels-Alder cycloadditions.

Naphthalene Ring Functionalization Strategies in the Context of Allene Introduction

Cycloaddition and Annulation Reactions for Naphthalene Core Assembly

The construction of the naphthalene core is a critical aspect of synthesizing naphthalene derivatives. Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are powerful methods for this purpose. These core-annulation methods can create designer molecules with tunable electronic properties.

Formal [4+2] annulation, or Diels-Alder type reactions, are a cornerstone for the synthesis of six-membered rings, including those that form the basis of the naphthalene system. An electrochemical strategy has been developed to synthesize functionalized naphthalene derivatives from styrenes via a [4+2] annulation-rearrangement-aromatization sequence. This method is notable for being metal- and oxidant-free, proceeding under mild conditions. The key intermediate is a dehydrodimer formed through a [4+2] cycloaddition, which then undergoes oxydehydrogenation, rearrangement, and aromatization to yield the multi-substituted naphthalene product.

Organocatalysis also provides a route for formal [4+2] annulations. For example, quinidine-catalyzed regio- and enantioselective formal [4+2]-cycloadditions have been developed, featuring the in-situ formation of chiral nitrogen-containing dipolar intermediates that react in a cascade process to furnish tetrahydroquinolines. While applied to different heterocycles, the principle of using organocatalysis to control formal cycloadditions is broadly applicable and could be adapted for the asymmetric synthesis of naphthalene precursors.

| Annulation Method | Precursors | Conditions | Key Features |

| Electrochemical [4+2] Annulation | Styrenes | Electrolysis | Metal- and oxidant-free, mild conditions, atom and step-economical. |

| Organocatalytic Formal [4+2] Annulation | Benzoxazinones, Dienes | Quinidine catalyst | In-situ formation of chiral intermediates, cascade reaction, high asymmetric induction. |

| Palladium [4+2] Annulation | Various | Pd(PPh3)4 catalyst | Used for synthesis of disubstituted naphthalenes. |

Cascade Strategies for Naphthalene Formation

Cascade reactions offer an elegant and efficient approach to synthesizing complex molecules like naphthalenes from simpler precursors in a single operation. A notable example is a one-pot, three-aryne cascade strategy that leads to the formation of the naphthalene nucleus. nsf.govacs.orgnih.gov This method utilizes a combination of traditional benzyne generation from an ortho-silyl aryl triflate (the Kobayashi protocol) and a thermal hexadehydro-Diels-Alder (HDDA) reaction. nsf.govnih.gov

The process involves the reaction of a 1,3-diyne with a 1,2-benzdiyne equivalent. nsf.govacs.orgnih.gov In this cascade, three different aryne species work in concert. nsf.govnih.gov A key step involves the attack of a nucleophile bearing a 1,3-diyne moiety on a 1,2-benzdiyne equivalent, which then generates another benzyne. A subsequent HDDA reaction forms a naphthyne intermediate, which is then trapped to yield the final naphthalene product. nsf.gov This strategy allows for the rapid construction of diverse naphthalene derivatives. nsf.govacs.orgnih.gov

Optimization of this cascade has been explored, for instance, by using a trifluoromethylsulfonyl (Tf) group on a sulfonamide substrate, which was found to efficiently produce the desired naphthalene product in high yields. nsf.gov

Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings and has been widely applied to the synthesis of naphthalene derivatives. rsc.orgnih.gov This pericyclic reaction involves the cycloaddition of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to the naphthalene core. wikipedia.org

Various dienes and dienophiles can be employed in this reaction. For instance, isobenzofurans and cyclopentadienones can react with dienophiles like tetrathiafulvalene in a Diels-Alder reaction to produce precursors to naphthalene derivatives. acs.org Even stable aromatic compounds like naphthalene itself can act as a diene under forcing conditions with highly reactive dienophiles such as N-phenylmaleimide. wikipedia.org The use of a Lewis acid catalyst, such as gallium chloride, can accelerate these reactions, allowing them to proceed at room temperature. semanticscholar.org

A variation of this approach is the dehydrogenative Diels-Alder reaction, where the initial cycloadduct aromatizes under oxidative conditions. For example, the reaction of styrenes (acting as the diene component) with alkynes (as the dienophile) can lead to functionalized naphthalenes. nih.gov Microwave-assisted intramolecular versions of this reaction have been shown to be particularly effective, producing cyclopenta[b]naphthalene substructures in excellent yields without contamination from dihydronaphthalene byproducts. nih.gov

| Reaction Type | Key Reactants | Conditions | Product | Reference |

| Cascade Reaction | 1,3-Diyne, 1,2-Benzdiyne equivalent | One-pot, thermal | Substituted Naphthalene | nsf.govacs.orgnih.gov |

| Diels-Alder | Isobenzofuran, Tetrathiafulvalene | Thermal | Naphthalene precursor | acs.org |

| Dehydrogenative Diels-Alder | Styrene, Alkyne | Microwave-assisted, intramolecular | Functionalized Naphthalene | nih.gov |

Lewis Acid-Catalyzed Transformations for Naphthalene Derivatives

Lewis acids play a significant role in catalyzing various transformations for the synthesis of naphthalene derivatives. They can activate substrates and accelerate reactions, often leading to improved yields and selectivity. dntb.gov.ua For example, Lewis acids like boron trifluoride etherate have been utilized in the preparation of substituted naphthalenes. dntb.gov.ua

In the context of Diels-Alder reactions for naphthalene synthesis, Lewis acids can enhance the reactivity of the dienophile, thereby accelerating the cycloaddition. rsc.org Gallium chloride, for instance, has been used to catalyze the Diels-Alder reaction between naphthalene and N-phenylmaleimide. semanticscholar.org Furthermore, weak Lewis acids such as zinc acetate dihydrate have been employed in the chemical activation of materials used for the adsorption of naphthalene, highlighting their broader utility in naphthalene-related chemistry. mdpi.com

Cross-Coupling and Cross-Dehydrogenative Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of substituted naphthalenes. These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a metal catalyst, such as palladium. dntb.gov.ua

A more recent and atom-economical approach is the cross-dehydrogenative coupling (CDC), which forms a C-C bond directly from two C-H bonds, formally eliminating a molecule of hydrogen. libretexts.org This method avoids the pre-functionalization of starting materials often required in traditional cross-coupling reactions. libretexts.org For instance, the direct dehydrogenative coupling of phenols bearing electron-withdrawing groups has been achieved through electrosynthesis. researchgate.net Ruthenium-catalyzed three-component tandem remote C-H functionalization of naphthalenes with olefins and alkyl bromides provides a modular and concise route to multifunctional naphthalenes. rsc.org

Stereoselective Synthesis of Chiral Naphthalene-Allene Systems

The synthesis of chiral molecules containing both a naphthalene unit and an allene functional group presents a significant stereochemical challenge. The chirality can be present as a stereocenter on the naphthalene ring or as axial chirality in the allene moiety.

Enantioselective Catalysis in Allene Formation

The enantioselective synthesis of chiral allenes has been a major focus of research, with numerous methods developed based on asymmetric catalysis. nih.govrsc.orgrsc.org Chiral allenes are valuable building blocks in organic synthesis and are found in various natural products. rsc.orgrsc.org

One strategy involves the use of chiral catalysts to control the formation of the allene. For example, copper-catalyzed enantioselective ketone additions using allene gas as a surrogate for traditional allylmetal reagents have been developed. nih.gov Ruthenium(II) complexes with chiral ligands, such as Josiphos, can catalyze the highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols to produce homoallylic alcohols, where the alkyne serves as a precursor to the allene. organic-chemistry.org

Another approach is the traceless Petasis reaction, where asymmetric boronate addition to sulfonyl hydrazones, catalyzed by chiral biphenols, leads to enantioenriched allenes. nih.gov This reaction proceeds through a chiral propargylic hydrazide intermediate that undergoes rearrangement to form the allene with a stereospecific point-to-axial transfer of chirality. nih.gov Nickel-catalyzed propargylic substitution reactions have also been established as an efficient route to construct axially chiral phosphorus-containing allenes. nih.gov

| Catalyst System | Reaction Type | Key Feature | Reference |

| Chiral Biphenol/Boronate | Traceless Petasis Reaction | Point-to-axial chirality transfer | nih.gov |

| Chiral Ruthenium(II)/Josiphos | Carbonyl Allylation | In situ allene generation from alkyne | organic-chemistry.org |

| Copper/Chiral Ligand | Ketone Allylation | Allene gas as allylmetal surrogate | nih.gov |

| Nickel/Chiral P,N-ligand | Propargylic Substitution | Synthesis of P-containing allenes | nih.gov |

Diastereoselective Control in Multi-Chiral Center Synthesis

When a molecule contains multiple chiral centers, such as a chiral center on the naphthalene ring and an axially chiral allene, controlling the relative stereochemistry (diastereoselectivity) is crucial. nih.gov Palladium-catalyzed asymmetric [3+2] cycloaddition reactions using racemic allenes have been developed to synthesize highly substituted chiral allenes with excellent control of both point and axial chirality. nih.govresearchgate.netresearchgate.net This method allows for the creation of densely functionalized chiral allenes with good functional group tolerance. nih.gov

Palladium-catalyzed asymmetric allenylic alkylation between racemic allenyl carbonates and indanone-derived β-ketoesters has been shown to concurrently construct 1,3-stereocenters with both allenyl axial chirality and a point chiral center in high yields and with excellent enantioselectivity and good diastereoselectivity. nih.gov Furthermore, additions to chiral allenyl aldehydes and ketones can proceed with high diastereoselectivity, demonstrating that the chirality within the allene can direct the stereochemical outcome of subsequent reactions. acs.org

Axial-to-Central Chirality Transfer Mechanisms

The synthesis of optically active allenes, including 1-(1,2-propadienyl)naphthalene and its analogs, often relies on the efficient transfer of chirality from a pre-existing stereocenter to the newly formed axial chirality of the allene. This process, known as axial-to-central chirality transfer, is a cornerstone of asymmetric allene synthesis, enabling the control of the three-dimensional arrangement of substituents along the C=C=C axis. The primary methodologies leveraging this principle involve the use of enantioenriched propargylic precursors which undergo rearrangement or substitution reactions.

The fundamental mechanism underpinning this chirality transfer is the S(_N)2' reaction or a related sigmatropic rearrangement of a chiral propargylic substrate. In a typical S(_N)2' reaction, a nucleophile attacks the triple bond at the γ-position relative to a leaving group, which is located at a stereogenic center. This concerted reaction proceeds through a five-membered cyclic transition state, leading to the formation of the allene with a defined axial chirality. The stereochemical outcome of this transfer is highly dependent on the geometry of the transition state and the nature of the reactants and catalysts involved.

Several metal-catalyzed and organocatalytic systems have been developed to facilitate this transformation with high fidelity. nih.gov These methods often start from readily available, enantiomerically enriched propargylic alcohols or their derivatives. The stereochemical information embedded in the propargylic starting material dictates the configuration of the resulting axially chiral allene.

For instance, copper-catalyzed reactions of enantioenriched propargylic phosphates with organoboron nucleophiles have demonstrated excellent chirality transfer. organic-chemistry.org Similarly, palladium-catalyzed reactions have been employed for the asymmetric synthesis of axially chiral allenes from achiral substrates, highlighting the versatility of transition metal catalysis in controlling the stereochemistry of allene formation. acs.org

A plausible mechanistic pathway for the chirality transfer involves the coordination of the metal catalyst to the alkyne, followed by the nucleophilic attack. The spatial arrangement of the substituents on the chiral propargylic precursor directs the nucleophile to attack from a specific face of the π-system, thereby determining the helicity of the resulting allene.

The efficiency and stereospecificity of the chirality transfer can be influenced by several factors, including the choice of catalyst, ligand, solvent, and the nature of the leaving group and nucleophile. Detailed studies on various allene syntheses have provided insights into these relationships, allowing for the rational design of synthetic routes to specific enantiomers of axially chiral allenes.

Below are illustrative data tables from studies on analogous systems that demonstrate the high degree of chirality transfer achieved in the synthesis of chiral allenes from propargylic precursors. While not specific to 1-(1,2-propadienyl)naphthalene, they exemplify the principles of axial-to-central chirality transfer.

Table 1: Copper-Catalyzed Alkylation of Chiral Propargylic Phosphates organic-chemistry.org

| Entry | Propargylic Phosphate Substrate | Alkylborane | Yield (%) | Enantiomeric Excess (ee, %) of Allene |

| 1 | Phenyl-substituted | 9-BBN-Hex | 85 | 95 |

| 2 | Naphthyl-substituted | 9-BBN-Bu | 90 | 96 |

| 3 | Cyclohexyl-substituted | 9-BBN-Oct | 88 | 94 |

Table 2: Palladium-Catalyzed Asymmetric Synthesis of Axially Chiral Allenes acs.org

| Entry | Diene Substrate | Nucleophile | Ligand | Yield (%) | Enantiomeric Excess (ee, %) of Allene |

| 1 | 2-bromo-1-phenyl-1,3-butadiene | HCMe(COOMe)(_2) | (R)-BINAP | 91 | 11 (without DBA) |

| 2 | 2-bromo-1-phenyl-1,3-butadiene | HCMe(COOMe)(_2) | (R)-BINAP | 95 | 85 (with DBA) |

| 3 | 2-bromo-1-(p-tolyl)-1,3-butadiene | HCMe(COOMe)(_2) | (R)-BINAP | 92 | 88 (with DBA) |

These tables showcase the high yields and excellent enantioselectivities that can be achieved through carefully designed catalytic systems that promote efficient axial-to-central chirality transfer. The principles demonstrated here are directly applicable to the targeted synthesis of enantioenriched 1-(1,2-propadienyl)naphthalene.

Chemical Reactivity and Transformation Mechanisms of 1 1,2 Propadienyl Naphthalene

Reactivity Modes of the Allene (B1206475) Moiety

The allene group in 1-(1,2-propadienyl)naphthalene can undergo a variety of transformations, making it a valuable synthon in organic chemistry. Its reactivity is centered on the sp-hybridized central carbon and the two sp²-hybridized terminal carbons.

Allenes are susceptible to attack by both electrophiles and nucleophiles. The activation of the allene moiety in 1-(1,2-propadienyl)naphthalene can initiate a cascade of reactions, leading to complex molecular architectures.

Electrophilic Activation: The electron-rich π-system of the allene can be attacked by various electrophiles. For instance, electrophilic cyclization is a powerful method for synthesizing polysubstituted naphthalenes and related fused aromatic systems. illinois.edu In a related context, the reaction of arene-containing propargylic alcohols, which can be precursors to or isomers of allenes, with electrophiles like iodine monochloride (ICl), iodine (I₂), or N-Bromosuccinimide (NBS), leads to 6-endo-dig cyclization to form substituted naphthalene (B1677914) derivatives under mild conditions. illinois.edu This type of carbocyclization process, when applied to a substrate like 1-(1,2-propadienyl)naphthalene, would involve the attack of an electrophile on one of the allene's double bonds, followed by cyclization onto the naphthalene ring system. The regioselectivity of such an attack would be influenced by the electronic properties of the naphthalene ring. illinois.edu

Nucleophilic Activation: Conversely, electron-deficient allenes can be activated by nucleophiles. This is often achieved by introducing an electron-withdrawing group onto the allene system. The addition of a nucleophile to the central carbon of the allene generates a dipole that can engage in further reactions, including cycloadditions. rsc.org This mode of activation is particularly relevant for functionalized derivatives of 1-(1,2-propadienyl)naphthalene.

Cycloaddition reactions are among the most powerful transformations of allenes, allowing for the rapid construction of cyclic and polycyclic structures. rsc.org The allene moiety of 1-(1,2-propadienyl)naphthalene can participate as a two-carbon, three-carbon, or even a four-carbon component in these reactions. rsc.org

The [2+2] cycloaddition is a common reaction for allenes, leading to the formation of four-membered rings (cyclobutanes). These reactions can be induced thermally, photochemically, or by using transition metal catalysts.

Intramolecular [2+2] Cycloadditions: Research has shown that intramolecular [2+2] cycloadditions of allenes are efficient methods for constructing bicyclic systems. For example, visible-light photocatalysis has been used to promote the intramolecular [2+2] cycloaddition of enallenylamides, which proceeds under mild conditions at room temperature. rsc.org In these reactions, an iridium-based photocatalyst is excited by light, followed by energy transfer to the alkene, which then undergoes cyclization with the allene. rsc.org The reaction often shows high diastereoselectivity, with the stereochemistry of the alkene being preserved in the cyclobutane (B1203170) product. rsc.org While thermal processes can also yield cyclobutane products, they are often less efficient than photochemical methods. rsc.org Microwave-assisted intramolecular [2+2] allenyne cycloadditions have also been developed to construct complex tricyclic ring systems. nih.gov

| Catalyst | Solvent | Temperature | Yield of Cycloadduct | Reference |

| Ir(ppy)₃ | MeCN | Room Temp | 74% | rsc.org |

| Ir(ppy)₃ | DCM | Room Temp | 78% | rsc.org |

| [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | MeCN | Room Temp | High | rsc.org |

| [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆ | DCM | Room Temp | High | rsc.org |

| Microwave Irradiation (Thermal) | Phenetole | 150-200 °C | up to 90% | nih.gov |

| Table 1: Selected Conditions for Intramolecular [2+2] Cycloadditions of Allenes. |

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. wikipedia.orgmdpi.com In the context of 1-(1,2-propadienyl)naphthalene, this reaction can occur in two primary ways: the allene can act as the dienophile (2π component), or the naphthalene ring itself can act as the diene (4π component).

Allene as Dienophile: Allenes, particularly those substituted with electron-withdrawing groups, can serve as dienophiles in Diels-Alder reactions, reacting with a conjugated diene to form a cyclohexene (B86901) derivative. researchgate.net The driving force for this reaction is the formation of more stable σ-bonds from π-bonds. researchgate.net

Naphthalene as Diene (Dearomative Cycloaddition): A particularly interesting reaction is the dearomative [4+2] cycloaddition of the naphthalene core. Due to the high resonance energy of naphthalene, this transformation is challenging under thermal conditions, often requiring high temperatures and pressures. rsc.orgacs.org However, recent advances in visible-light photocatalysis have enabled the intermolecular dearomative [4+2] cycloaddition of naphthalenes with alkenes (such as styrenes) under mild conditions. rsc.orgnih.govacs.org This process involves the photosensitizer exciting the naphthalene to its triplet state, which then undergoes cycloaddition with the alkene to form a bicyclo[2.2.2]octa-2,5-diene scaffold. rsc.orgnih.gov This method demonstrates broad functional group tolerance and allows for the construction of complex, three-dimensional structures from flat aromatic precursors. rsc.orgacs.org The presence of the allenyl group on the naphthalene ring would be expected to influence the electronics and sterics of this transformation.

Inverse-Demand Diels-Alder: In an inverse-demand Diels-Alder reaction, the electronic roles are reversed. An electron-rich dienophile reacts with an electron-poor diene. researchgate.net A suitably functionalized 1-(1,2-propadienyl)naphthalene derivative could potentially participate in this type of reaction, either as the diene or dienophile, depending on its substituents.

| Diene (Naphthalene Derivative) | Dienophile | Catalyst / Conditions | Yield | Reference |

| 2-Acetylnaphthalene | 1-Fluoro-4-vinylbenzene | Ir[(dFCF₃ppy)₂dtbbpy]PF₆, blue LEDs | 98% | acs.org |

| 2-Acylnaphthalenes | Various Styrenes | Visible-light EnT catalysis | High yields | rsc.org |

| Naphthalene | N-Phenylmaleimide | GaCl₃, Room Temp | 30% (endo adduct) | acs.org |

| Naphthalene | Maleic Anhydride | 100 °C, 12 kbar | High | nih.gov |

| Table 2: Examples of [4+2] Cycloadditions Involving the Naphthalene Ring. |

The [4+3] cycloaddition is a powerful method for constructing seven-membered rings, a structural motif present in many natural products. illinois.eduwikipedia.org This reaction typically involves the combination of a 4π system (a diene) and a 3-atom, 2π component (an allyl cation equivalent). illinois.edu Allenes can serve as precursors to the three-carbon component in these cycloadditions, particularly in transition metal-catalyzed processes. rsc.org

Catalysts based on platinum, gold, palladium, and rhodium have been developed to promote intramolecular [4+3] cycloadditions of allene-dienes. rsc.org In these reactions, the transition metal activates the allene, making it function as an allyl cation surrogate. This intermediate is then trapped by the diene moiety to form a seven-membered ring. rsc.org The choice of catalyst and even the ligands can be used to control the reaction pathway, selectively favoring either a [4+3] or a [4+2] cycloaddition. For instance, gold(I) catalysts with electron-donating phosphine (B1218219) ligands tend to favor the [4+3] pathway, while those with electron-withdrawing phosphite (B83602) ligands favor the [4+2] pathway. These reactions often proceed with high stereoselectivity through a concerted, exo-like transition state. An appropriately designed naphthalene derivative bearing both an allene and a diene could undergo such a transformation to create complex polycyclic systems containing a seven-membered ring.

Cyclopropanation is a fundamental reaction for synthesizing three-membered rings. Allenes, and specifically activated allenes like allenamides, are excellent substrates for cyclopropanation reactions. The reaction of an allenamide with a carbene or carbenoid source can lead to the formation of vinylcyclopropanes.

The intermolecular cyclopropanation of allenamides can be achieved using sulfur ylides as carbene precursors. This organocatalytic approach avoids the use of potentially hazardous diazo compounds. The reaction is thought to proceed via the addition of the sulfur ylide to the allenamide, followed by ring closure and elimination of the sulfur-containing byproduct. This strategy has been successfully applied in asymmetric synthesis, employing chiral catalysts to achieve high enantioselectivity. For a molecule like 1-(1,2-propadienyl)naphthalene functionalized as an allenamide, this reaction would provide a direct route to cyclopropyl-substituted naphthalene derivatives.

Rearrangements and Isomerizations of Allene-Containing Systems

The allenic functional group in 1-(1,2-propadienyl)naphthalene is prone to various rearrangements and isomerizations, leading to the formation of more stable isomeric structures. These transformations are often driven by thermodynamic factors and can be initiated by thermal, acidic, or radical conditions.

Propargyl-Allenyl Isomerizations

A fundamental transformation for allene-containing systems is the propargyl-allenyl isomerization. This is a reversible process where an allene can convert to its corresponding alkyne isomer, and vice versa. In the context of 1-(1,2-propadienyl)naphthalene, this would involve an equilibrium with 1-(1-propynyl)naphthalene. The position of this equilibrium is influenced by the specific reaction conditions and the substitution pattern of the molecule. Studies on related systems have shown that such isomerizations can be facilitated by bases or transition metal catalysts. nih.govresearchgate.net For instance, sulfur-assisted propargyl-allenyl isomerizations have been utilized in the synthesis of polysubstituted naphthalenes, highlighting the synthetic utility of this transformation. nih.gov

Meyer-Schuster Rearrangement Relevance

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones or aldehydes. wikipedia.orgwikiwand.com While 1-(1,2-propadienyl)naphthalene itself is not a propargyl alcohol, the principles of the Meyer-Schuster rearrangement are relevant to understanding the reactivity of the allenic system. The rearrangement proceeds through a protonated allene intermediate. mdpi.comresearchgate.net In the presence of an acid catalyst, the allene moiety of 1-(1,2-propadienyl)naphthalene could potentially be protonated, leading to a carbocation that could then undergo further reactions, such as hydration or reaction with other nucleophiles present in the medium. The formation of an α,β-unsaturated carbonyl compound is the driving force for this rearrangement. rsc.org

Thermal and Radical Rearrangements

Thermal conditions can induce significant rearrangements in allene-containing systems. For instance, the thermal isomerization of 1-naphthylacetylene, a constitutional isomer of 1-(1,2-propadienyl)naphthalene, has been studied in detail. At high temperatures (1000-1250 K), 1-naphthylacetylene undergoes cyclization to form acenaphthylene. huji.ac.il While this study focuses on the alkyne isomer, it provides insight into the types of high-energy transformations that could potentially occur with 1-(1,2-propadienyl)naphthalene under similar conditions.

Radical reactions also play a significant role in the transformation of aromatic allenes. Studies on the reaction of 1-naphthyl radicals with allene have shown the formation of various products, including 1H-phenalene. uhmreactiondynamics.orgescholarship.org These reactions proceed through a series of addition, isomerization, and cyclization steps. The initial addition of the naphthyl radical to the allene can occur at either the terminal or central carbon, leading to different radical intermediates that can then undergo further rearrangements. uhmreactiondynamics.org

Reactivity of the Naphthalene Aromatic Core

The naphthalene ring system in 1-(1,2-propadienyl)naphthalene, while generally aromatic and stable, can undergo reactions typical of polycyclic aromatic hydrocarbons. The presence of the allenyl substituent can influence the regioselectivity of these reactions.

Electrophilic Substitution Reactions on the Naphthalene Ring

Naphthalene is more reactive towards electrophilic substitution than benzene (B151609). libretexts.orgnumberanalytics.com Substitution can occur at either the 1-position (alpha) or the 2-position (beta). Generally, the 1-position is more reactive due to the greater stability of the carbocation intermediate formed during the reaction. askiitians.combrainly.in This intermediate can be stabilized by resonance structures that maintain one intact benzene ring. askiitians.combrainly.in

For 1-substituted naphthalenes, the position of the second substituent is directed by the nature of the existing group. The allenyl group is generally considered to be weakly activating and will direct incoming electrophiles to the other positions on the same ring or the adjacent ring. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.compearson.com The specific conditions of the reaction, such as the solvent and temperature, can sometimes influence the product distribution. libretexts.org

Table 1: Regioselectivity in Electrophilic Substitution of Naphthalene

| Position of Attack | Stability of Intermediate | Major Product |

| 1-position (alpha) | More stable carbocation (more resonance structures retaining a benzenoid ring) askiitians.combrainly.in | Kinetically favored product |

| 2-position (beta) | Less stable carbocation brainly.in | Thermodynamically favored product (in some cases, e.g., sulfonation at high temp) |

Addition Reactions to the Fused Aromatic System

Although naphthalene preferentially undergoes substitution reactions to maintain its aromaticity, addition reactions can occur under certain conditions. libretexts.org These reactions are more common in naphthalene than in benzene because the energy required to disrupt the aromaticity of one ring is less than that for the single ring of benzene. libretexts.org

Reduction of naphthalene with sodium in ethanol, for example, leads to the formation of 1,4-dihydronaphthalene (B28168) (1,4-dialin), which then isomerizes to the more stable 1,2-dihydronaphthalene (B1214177) (1,2-dialin). youtube.com Catalytic hydrogenation can lead to the formation of tetralin (1,2,3,4-tetrahydronaphthalene) and ultimately decalin (decahydronaphthalene). youtube.com The presence of the allenyl group may influence the regioselectivity and extent of these addition reactions. Furthermore, dearomative cycloaddition reactions of naphthalenes have been achieved using visible-light energy-transfer catalysis, leading to the formation of bicyclo[2.2.2]octa-2,5-diene scaffolds. chemrxiv.org

Oxidative and Reductive Transformations of Naphthalene

The naphthalene ring system, a core component of 1-(1,2-propadienyl)naphthalene, is susceptible to both oxidative and reductive transformations under various conditions. While highly stable, it can undergo reactions that disrupt its aromaticity. alfa-chemistry.com

Oxidative Transformations: The oxidation of naphthalene has been extensively studied, particularly in biological and photocatalytic systems. A primary route of oxidation involves the formation of epoxides and dihydrodiols.

Enzymatic Oxidation: In microbial systems, naphthalene dioxygenase, a multicomponent enzyme, catalyzes the incorporation of an oxygen molecule into the naphthalene ring to form (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, also known as a naphthalene dihydrodiol. nih.govnih.gov This reaction is highly specific and is a key step in the microbial degradation of polycyclic aromatic hydrocarbons (PAHs). nih.gov The enzyme system typically requires a reductant like NADH. nih.gov Further enzymatic activity can lead to the formation of naphthols. researchgate.net In some cases, allylic hydroxylation can occur on partially saturated naphthalene derivatives, leading to naphthalene hydrates which can then aromatize to form naphthalene. researchgate.net

Photocatalytic Oxidation: Under photocatalytic conditions, naphthalene can be oxidized, often involving hydroxyl radicals. researchgate.net These radicals can add to the conjugated π-electron system of the naphthalene ring, leading to the formation of various degradation products. researchgate.net

Reductive Transformations: Reduction of the naphthalene nucleus generally requires more forcing conditions than for many other aromatic systems due to its resonance stability. Catalytic hydrogenation over transition metal catalysts like platinum or palladium can reduce naphthalene to tetralin (1,2,3,4-tetrahydronaphthalene) and ultimately to decalin (decahydronaphthalene). The conditions of the reaction (temperature, pressure, catalyst) can be tuned to favor one product over the other.

Synergistic Reactivity: Interplay between Allene and Naphthalene Moieties

The reactivity of 1-(1,2-propadienyl)naphthalene is not merely the sum of its parts; the allene and naphthalene groups exert mutual electronic and steric influences, leading to unique synergistic reactivity. The reaction between naphthyl radicals and allene provides insight into this interplay.

Theoretical and experimental studies on the reaction of naphthyl radicals with allene (propadiene) demonstrate a mechanism initiated by the addition of the radical to the π-electron system of the allene. researchgate.net This initial step, which has an entrance barrier of 8–14 kJ mol⁻¹, creates a highly reactive intermediate that can undergo subsequent isomerizations, including hydrogen shifts and ring closures, ultimately leading to the formation of cyclopenta-ring-fused structures on the naphthalene core. researchgate.net This process highlights a direct reactive engagement between the two moieties, where the naphthalene unit initiates a reaction that transforms the allene side chain into a new fused ring system.

Elucidation of Reaction Mechanisms

Understanding the transformations of 1-(1,2-propadienyl)naphthalene requires a detailed examination of the reaction pathways, including the transition states, intermediates, and the factors that control product distribution.

Transition State Analysis in Naphthalene-Allene Reactions

The Hammond Postulate suggests that the energies of transition states can be approximated by the energies of the intermediates they lead to, particularly in reactions involving high-energy species like carbocations or radicals. In the sulfonation of naphthalene, a classic electrophilic substitution, the arenium ion (or Wheland intermediate) is a key intermediate. The stability of the arenium ion leading to the formation of 1-naphthalenesulfonic acid is greater than that leading to the 2-isomer due to better resonance stabilization. thecatalyst.org This implies that the transition state for the formation of the 1-isomer is lower in energy, explaining why it is the kinetically favored product. thecatalyst.org

Similarly, in the reaction of naphthyl radicals with allene, the reaction pathway is governed by the energy of the transition states for the initial addition and subsequent isomerization steps. Density functional theory (DFT) calculations have been used to map these pathways, identifying the barriers for key steps like C-N bond cleavage in related naphthalene syntheses, which was found to be 12.8 kcal/mol. nih.gov

Identification and Characterization of Reaction Intermediates

The nature of the intermediates in a reaction determines the final products.

Arenium Ions: In electrophilic aromatic substitution reactions like sulfonation or nitration, the naphthalene ring is attacked by an electrophile to form a resonance-stabilized carbocation known as an arenium ion. thecatalyst.org The position of the attack determines the stability of this intermediate.

Radical Adducts: In radical reactions, such as the reaction of a naphthyl radical with allene, the initial intermediate is a radical adduct formed by the addition of the radical to the double bond. researchgate.net This adduct is not typically isolated but undergoes rapid subsequent reactions.

Epoxides: In oxidative transformations, naphthalene 1,2-oxide is proposed as a primary intermediate, which can then be hydrolyzed to form naphthols or undergo other ring-opening reactions. researchgate.net

Dehydroaromatics: In certain elimination reactions, highly reactive dehydroaromatic species like 1,8-dehydronaphthalene can be formed. This intermediate has been described as a singlet diradical and undergoes stereospecific addition reactions that are distinct from those of benzyne. rsc.org

Kinetic and Thermodynamic Control of Transformations

The regioselectivity of some reactions involving the naphthalene ring is famously dependent on reaction conditions, a classic example of kinetic versus thermodynamic control. libretexts.orglibretexts.org

The sulfonation of naphthalene with sulfuric acid illustrates this principle perfectly.

At lower temperatures (e.g., 80 °C), the reaction is under kinetic control , and the major product is 1-naphthalenesulfonic acid. This product forms faster because the transition state leading to it is lower in energy due to a more stable arenium ion intermediate. thecatalyst.orgpressbooks.pub

At higher temperatures (e.g., 160 °C), the reaction is under thermodynamic control . The major product is 2-naphthalenesulfonic acid. thecatalyst.org While this product forms more slowly, it is thermodynamically more stable due to reduced steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position. thecatalyst.org At higher temperatures, the initial formation of the 1-isomer is reversible, allowing the reaction to reach equilibrium and favor the more stable 2-isomer. libretexts.orgpressbooks.pub

Table 1: Product Distribution in the Sulfonation of Naphthalene under Kinetic vs. Thermodynamic Control

| Reaction Condition | Control Type | Major Product | Minor Product |

|---|---|---|---|

| Low Temperature (~80 °C) | Kinetic | 1-Naphthalenesulfonic acid | 2-Naphthalenesulfonic acid |

| High Temperature (~160 °C) | Thermodynamic | 2-Naphthalenesulfonic acid | 1-Naphthalenesulfonic acid |

This principle of kinetic and thermodynamic control is fundamental to understanding and predicting the outcomes of reactions involving the naphthalene moiety in 1-(1,2-propadienyl)naphthalene.

Theoretical and Computational Chemistry Studies of 1 1,2 Propadienyl Naphthalene

Electronic Structure and Aromaticity Calculations

The arrangement of electrons in 1-(1,2-propadienyl)naphthalene dictates its stability, geometry, and chemical behavior. Computational methods allow for a detailed examination of its molecular orbitals, electron density distribution, and the aromatic character of the naphthalene (B1677914) core as influenced by the attached allene (B1206475) group.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-to-large molecules like 1-(1,2-propadienyl)naphthalene. researchgate.netresearchgate.net DFT methods are used to calculate a wide array of molecular properties by approximating the electron density of the system. mdpi.comnih.gov

Researchers typically employ hybrid functionals, such as the widely used B3LYP, in conjunction with a basis set like 6-31G* or larger to perform geometry optimizations. nih.gov This process determines the most stable three-dimensional arrangement of the atoms, yielding key structural parameters. For 1-(1,2-propadienyl)naphthalene, this would involve calculating the bond lengths and angles of both the naphthalene rings and the propadienyl side chain. For instance, calculations on related allenylidenes show the central carbon of the allene moiety has an angle near 180°, with distinct bond lengths for the α,β and β,γ double bonds. nih.gov

Beyond geometry, DFT is instrumental in exploring the electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, Natural Bond Orbital (NBO) analysis and the mapping of the Molecular Electrostatic Potential (MEP) can reveal the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting its interaction with other chemical species. researchgate.net

Table 1: Representative Molecular Properties of Naphthalene Derivatives Calculated by DFT This table illustrates the types of data obtained from DFT calculations on naphthalene-based compounds. Values are representative and not specific to 1-(1,2-propadienyl)naphthalene.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (kcal/mol) | -10499.36 (for Naphthalene) | Indicates molecular stability. researchgate.net |

| HOMO Energy (eV) | -6.20 | Relates to ionization potential and electron-donating ability. |

| LUMO Energy (eV) | -1.85 | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.35 | Indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 0.5 - 2.5 | Measures the polarity of the molecule. |

| NICS(0) (ppm) | -9 to -11 | Nucleus-Independent Chemical Shift; a measure of aromaticity. |

For situations demanding higher accuracy, particularly for energetic properties, Coupled-Cluster (CC) theory is often employed. nih.gov Regarded as a "gold standard" in quantum chemistry, CC methods provide a more rigorous treatment of electron correlation—the interactions between electrons—than most DFT functionals. The theory is hierarchical, with common levels including CCSD (Coupled-Cluster with Singles and Doubles) and CCSDT (which also includes triple excitations).

While computationally more intensive, CC calculations are invaluable for obtaining benchmark energies. For a molecule like 1-(1,2-propadienyl)naphthalene, single-point CC calculations [e.g., CCSD(T)] performed on a DFT-optimized geometry can refine the total energy, reaction enthalpies, and activation barriers. nih.gov This approach, where a less expensive method is used for the geometry and a more expensive one for the energy, provides a balance of accuracy and efficiency. Such high-accuracy data are crucial for validating the results from more practical DFT methods and for building reliable thermochemical models.

Understanding the thermodynamics and kinetics of reactions involving 1-(1,2-propadienyl)naphthalene requires accurate thermochemical data and the determination of reaction energy barriers. Quantum chemical methods are essential for calculating these parameters.

Thermochemical properties such as the standard enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy (G°) can be computed from first principles. This typically involves calculating the total electronic energy and adding corrections for zero-point vibrational energy (ZPVE), thermal energy, and pressure-volume work, which are obtained from a vibrational frequency analysis.

Reaction barriers, or activation energies (Ea), are determined by locating the transition state (TS) structure for a given reaction. A transition state is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. DFT methods are commonly used to locate these elusive structures. The activation energy is the energy difference between the transition state and the reactants. Knowing this barrier is fundamental to predicting the rate of a chemical reaction, as a lower barrier implies a faster reaction. For complex reactions, such as the cyclization of enyne-allenes, computational studies can map out the entire energy profile, revealing the feasibility of different pathways. nih.gov

Computational Elucidation of Reaction Mechanisms

Beyond static properties, computational chemistry provides a dynamic view of how 1-(1,2-propadienyl)naphthalene participates in chemical reactions. By mapping the potential energy surface, researchers can trace the transformation from reactants to products, identifying key intermediates and transition states that define the reaction mechanism.

A detailed reaction pathway analysis involves identifying all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction coordinate. For each point, the geometry is optimized, and the energy is calculated. Connecting these points creates an energy profile, or reaction coordinate diagram, that visually represents the mechanism.

For a molecule like 1-(1,2-propadienyl)naphthalene, which features both a bulky aromatic system and a reactive allene functional group, several reaction pathways are possible, including cyclization, addition, and rearrangement. For example, computational studies on related enyne-allene systems have successfully elucidated complex cyclization pathways, such as the Myers-Saito and Schmittel cyclizations, which proceed through biradical intermediates. nih.gov By calculating the energy barriers for competing pathways, chemists can predict which reaction is most likely to occur under specific conditions. This predictive power is invaluable for designing new synthetic routes and understanding reaction outcomes.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction Step This table demonstrates the key energetic components of a single reaction step as determined by computational analysis.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials (e.g., Allenylnaphthalene + Reagent) | 0.0 (Reference) |

| Transition State (TS1) | Highest energy point leading to the product. | +25.0 |

| Products | Final species of the reaction step. | -15.0 |

Many reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers. Computational chemistry offers powerful tools to predict this selectivity.

Regioselectivity refers to the preference for bond formation at one position over another. For 1-(1,2-propadienyl)naphthalene, an electrophilic attack could occur on the naphthalene ring or on one of the double bonds of the allene group. The outcome can be predicted by analyzing the molecule's electronic structure. Methods include:

Frontier Molecular Orbital (FMO) Theory: The shape and energy of the HOMO often indicate the site of nucleophilic attack (where the molecule will react with an electrophile).

Analysis of Reactivity Indices: DFT-derived indices, such as Fukui functions or Parr functions, quantify the local reactivity at each atom, providing a more sophisticated prediction of the most reactive sites for electrophilic, nucleophilic, or radical attack. researchgate.net

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. This is particularly relevant in reactions that create new chiral centers. Predicting stereoselectivity involves:

Identifying the transition state structures leading to each possible stereoisomer (e.g., R vs. S, or syn vs. anti).

Calculating the Gibbs free energy of activation (ΔG‡) for each competing pathway.

The stereoisomer formed via the lowest-energy transition state will be the major product. The predicted product ratio can be estimated from the energy difference between the transition states (ΔΔG‡) using the Boltzmann distribution.

This approach has been successfully applied to a vast range of chemical systems, including radical cyclizations and cycloadditions, providing accurate predictions that guide synthetic efforts. mdpi.comscirp.org

Characterization of Reactive Intermediates, including Radical and Carbocation Species

Theoretical and computational chemistry provides powerful tools to investigate the fleeting existence and structural properties of reactive intermediates derived from 1-(1,2-propadienyl)naphthalene. The formation of radical and carbocation species is central to understanding its reaction mechanisms, particularly in processes like polymerization, addition reactions, and atmospheric degradation.

Computational studies, primarily using Density Functional Theory (DFT), enable the modeling of these high-energy species. For instance, the addition of a radical to the allene or naphthalene moiety can be simulated. Theoretical investigations into the formation of naphthalene from the reaction of phenyl radicals have demonstrated that radical addition to a π-system is a viable pathway for creating fused ring structures. nih.gov These studies show that low-energy channels can exist for such reactions. nih.gov By analogy, the reaction of 1-(1,2-propadienyl)naphthalene with radicals would likely involve the formation of various resonant radical intermediates. The stability and preferred localization of the unpaired electron (on the allene chain or the naphthalene ring) can be predicted by calculating the spin density distribution.

Similarly, the formation of carbocation intermediates, for example, through the protonation of the allene group in an acidic medium, can be computationally modeled. The calculations would focus on determining the most stable carbocation structure. Protonation could lead to a vinyl cation or a more stabilized allylic cation, with the positive charge potentially delocalized into the naphthalene ring. The potential energy surfaces for these reactions can be mapped to identify the most favorable pathways and the structures of the transition states and intermediates. nih.gov

| Intermediate Type | Method of Formation (Hypothetical) | Key Computational Insights |

| Naphthylallenyl Radical | H-abstraction from the propadienyl chain | Spin density distribution, relative stability of isomers |

| Naphthylvinyl Radical | Radical addition to the terminal C=C bond | Geometry of the radical center, hyperfine coupling constants |

| Naphthyl-stabilized Carbocation | Protonation of the allene moiety | Charge distribution (Mulliken, NBO), relative energies of isomers |

Conformational Analysis and Stereochemical Considerations

Understanding Axial Chirality of the Allene Moiety

Allenes are a unique class of compounds characterized by two cumulative double bonds (C=C=C). masterorganicchemistry.com This bonding arrangement forces the substituents at the two ends of the allene unit to lie in perpendicular planes. masterorganicchemistry.com This geometric constraint is the origin of axial chirality in appropriately substituted allenes. masterorganicchemistry.comrsc.org

For an allene to be chiral, each of the two terminal carbons must be bonded to two different substituents (a general structure of R¹R²C=C=CR³R⁴, where R¹≠R² and R³≠R⁴). masterorganicchemistry.com While the parent compound, 1-(1,2-propadienyl)naphthalene, is itself achiral because one of the terminal carbons is bonded to two identical hydrogen atoms, it serves as a crucial precursor for synthesizing axially chiral allenes. The introduction of a second substituent on the terminal methylene (B1212753) group can create a chiral molecule.

The chirality does not arise from a stereocenter (a chiral carbon atom) but from the non-superimposable mirror image relationship of the molecule as a whole, centered along the C=C=C axis. masterorganicchemistry.com This is referred to as an axis of chirality. masterorganicchemistry.com The development of catalytic asymmetric methods to synthesize such chiral allenes from achiral precursors is an area of significant research. illinois.edu

Computational Insights into Chiral Catalyst Design and Function

Computational chemistry has become an indispensable tool in the development of enantioselective syntheses of chiral allenes. nih.govorganic-chemistry.org DFT calculations are frequently employed to elucidate the mechanisms of catalytic reactions and to understand the origins of enantioselectivity. acs.orgacs.org

In the context of synthesizing chiral derivatives of 1-(1,2-propadienyl)naphthalene, computational studies can model the interaction between the prochiral substrate, a chiral catalyst (often a transition metal complex with a chiral ligand), and the reactants. nih.gov These models help researchers:

Analyze Transition States: By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the enantioselectivity of a reaction can be predicted. The favored reaction pathway is the one with the lower activation energy. acs.org

Identify Key Interactions: Noncovalent interactions, such as steric hindrance and hydrogen bonding between the substrate and the chiral ligand, are often responsible for controlling the stereochemical outcome. acs.orgnih.gov Computational analysis can pinpoint these crucial interactions within the chiral pocket of the catalyst. acs.orgacs.org

Rational Catalyst Design: Understanding the structure-selectivity relationship allows for the rational design of new and more effective chiral ligands. For example, if a calculation shows that steric bulk at a particular position on the ligand would enhance the energy difference between the diastereomeric transition states, a new ligand can be synthesized with this feature. An electron-poor ferrocenyl-PHOX ligand was developed to enable efficient and enantioselective enyne hydroamination. nih.gov

Recent studies on rhodium-catalyzed reactions have shown that the specific chiral ligand used can determine the geometrical arrangement of the coordinated allene, which in turn dictates the stereochemistry of the product. acs.orgacs.org DFT calculations revealed that steric repulsion between the allene's substituent and the ligand can disfavor the formation of one enantiomer. acs.org

Prediction and Validation of Spectroscopic Parameters

Computational quantum chemistry is a powerful method for predicting and interpreting the spectroscopic properties of molecules like 1-(1,2-propadienyl)naphthalene. unibo.it These theoretical predictions are vital for validating experimental results and for assigning spectral features to specific molecular vibrations or electronic transitions. researchgate.net

DFT and time-dependent DFT (TD-DFT) are the most common methods used for these predictions. researchgate.net

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and intensities for both infrared (IR) and Raman spectra can be computed. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, leading to excellent agreement with experimental spectra. This allows for the confident assignment of observed absorption bands to specific bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Predicted NMR spectra are invaluable for confirming the structure of newly synthesized compounds and for resolving ambiguities in experimental data.

Electronic Spectroscopy (UV-Visible): TD-DFT calculations can predict the energies of electronic transitions (e.g., π → π* transitions) and their corresponding oscillator strengths. researchgate.net For aromatic systems like naphthalene, these calculations can help assign the characteristic absorption bands in the UV-Vis spectrum. For instance, in related methylnaphthalene cations, DFT calculations have been used to simulate the absorption spectra and explore the potential energy curves, providing a detailed understanding of the electronic structure. nih.gov

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical characterization. unibo.it Theoretical spectra provide a basis for interpreting experimental data, while experimental data serve to benchmark and validate the accuracy of the computational methods used. unibo.itresearchgate.net

| Spectroscopic Parameter | Computational Method | Information Obtained | Experimental Validation |

| Vibrational Frequencies | DFT (e.g., B3LYP) | IR and Raman active modes, peak assignments | FT-IR, FT-Raman Spectroscopy |

| NMR Chemical Shifts | GIAO-DFT | ¹H and ¹³C chemical shifts, structural confirmation | ¹H NMR, ¹³C NMR Spectroscopy |

| Electronic Transitions | TD-DFT | Absorption wavelengths (λmax), oscillator strengths | UV-Visible Spectroscopy |

Advanced Spectroscopic Characterization Techniques for 1 1,2 Propadienyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

High-resolution ¹H and ¹³C NMR spectra would provide crucial information about the chemical environment of the hydrogen and carbon atoms in 1-(1,2-propadienyl)naphthalene. The ¹H NMR spectrum would be expected to show distinct signals for the protons of the naphthalene (B1677914) ring system and the allene (B1206475) group. The integration of these signals would correspond to the number of protons in each unique environment. Similarly, the ¹³C NMR spectrum would display signals for each chemically non-equivalent carbon atom, including those in the naphthalene core and the three carbons of the propadienyl substituent. The chemical shifts of the allenic carbons would be particularly characteristic.

Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups, although the latter is not present in this molecule. While specific data is unavailable for this compound, studies on other naphthalene derivatives provide a basis for expected spectral regions. nih.govchemicalbook.com

To establish the precise connectivity of atoms, two-dimensional (2D) NMR techniques are essential. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between vicinal protons, helping to assign protons within the naphthalene ring and to confirm the connectivity between the allenic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between carbons and protons that are separated by two or three bonds. This is critical for confirming the connection of the propadienyl group to the C1 position of the naphthalene ring and for assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For molecules with stereochemical considerations, NOESY can reveal through-space correlations between protons that are close to each other, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups and vibrational modes of a molecule. spectroscopyonline.comcontractlaboratory.commt.comgatewayanalytical.com

The FT-IR spectrum of 1-(1,2-propadienyl)naphthalene would be expected to show characteristic absorption bands. A key feature would be the asymmetric stretching vibration of the allene group (C=C=C), which typically appears as a sharp, strong band in the region of 1950-1900 cm⁻¹. Other expected bands would include C-H stretching vibrations for the aromatic and allenic protons (around 3100-3000 cm⁻¹), and aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be present at lower wavenumbers, providing information about the substitution pattern of the naphthalene ring.

Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the allene group, which is often weak or absent in the IR spectrum, would be expected to be a strong band in the Raman spectrum, typically around 1070 cm⁻¹. The aromatic ring vibrations would also give rise to characteristic Raman signals. The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. spectroscopyonline.commt.com

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. researchgate.net For 1-(1,2-propadienyl)naphthalene (C₁₃H₁₀), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the allenyl group or fragmentation of the naphthalene ring system. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which can confirm the elemental composition of the molecule.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption or emission of electromagnetic radiation corresponding to transitions between electronic energy levels. wikipedia.orgkhanacademy.org

UV-Vis spectroscopy is particularly useful for studying conjugated systems. Naphthalene itself has a characteristic UV absorption spectrum with distinct bands arising from π → π* transitions of its aromatic system. researchgate.netresearchgate.net These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org

The introduction of the 1,2-propadienyl group at the 1-position of the naphthalene ring is expected to modify the electronic spectrum. The allenic system, with its two perpendicular π bonds, can interact with the π system of the naphthalene core. This extension of conjugation, even if partial, typically leads to a bathochromic (red) shift, meaning the absorption maxima move to longer wavelengths. acs.org The absorption bands may also become broader compared to unsubstituted naphthalene. researchgate.net The spectrum would likely retain the general features of a naphthalene derivative, but the precise location and intensity of the absorption bands (such as the ¹Lₐ and ¹Lₑ bands) would be altered by the electronic influence of the allenic substituent. researchgate.net

Table 3: Comparison of UV Absorption Maxima for Naphthalene and a Predicted Shift for its Allenic Derivative

| Compound | Solvent | Key Absorption Bands (λₘₐₓ) | Type of Transition |

|---|---|---|---|

| Naphthalene | Cyclohexane | ~275 nm, ~312 nm omlc.org | π → π* |

Naphthalene and many of its derivatives are known to be fluorescent. omlc.orgnih.gov Fluorescence is the emission of light that occurs when a molecule returns to its electronic ground state from an excited singlet state. The rigid, planar structure of the naphthalene core provides a favorable framework for fluorescence with a reasonably high quantum yield. nih.gov

For 1-(1,2-propadienyl)naphthalene, fluorescence originating from the naphthalene moiety is expected. The emission spectrum would likely be a mirror image of the longest-wavelength absorption band. However, the allene group could introduce additional vibrational modes and potential non-radiative decay pathways, which might affect the fluorescence quantum yield and lifetime compared to simpler alkyl-substituted naphthalenes. The flexibility of the substituent could lead to vibrational relaxation processes that compete with fluorescence, potentially lowering its intensity. Studies on related methylnaphthalene isomers show that the position of the substituent can influence the fluorescence properties. westmont.edu

X-ray Crystallography for Solid-State Molecular Architecture